molecular formula C7H16ClNO B6249478 rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis CAS No. 2741634-53-5

rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis

Cat. No.: B6249478
CAS No.: 2741634-53-5
M. Wt: 165.7
InChI Key:
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Description

rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis is a chiral compound that exists as a racemic mixture of two enantiomers. This compound is characterized by the presence of a cyclopentane ring substituted with an aminoethyl group and a hydroxyl group in a cis configuration. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis typically involves the following steps:

    Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions.

    Substitution Reactions: The introduction of the aminoethyl group and the hydroxyl group is carried out through substitution reactions. Common reagents include alkyl halides and amines.

    Resolution of Enantiomers: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary and secondary amines.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol: The free base form without the hydrochloride salt.

    (1S,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, trans: The trans isomer with different stereochemistry.

    2-(2-aminoethyl)cyclopentan-1-ol: Lacks the chiral centers.

Uniqueness

rac-(1R,2R)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride, cis is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups in a cis configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2741634-53-5

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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